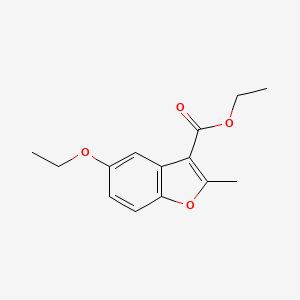

Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS: 300674-25-3) is a benzofuran derivative characterized by a 1-benzofuran core substituted with a methyl group at the 2-position, an ethoxy group at the 5-position, and an ethoxycarbonyl moiety at the 3-position. Its molecular formula is C₁₅H₁₆O₅, and it is commonly utilized in organic synthesis and pharmacological research due to the versatility of the benzofuran scaffold .

Properties

IUPAC Name |

ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)13(9(3)18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWWBOHVDICRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

POCl₃-Catalyzed Ring-Closure Reactions

The most industrially viable method involves POCl₃-mediated cyclization of N-ethoxy oxalyl-α-aminopropionic acid ethyl ester derivatives. Adapted from oxazole synthesis protocols, this approach achieves benzofuran formation through sequential steps:

Reaction Mechanism:

- Activation: POCl₃ reacts with the carbonyl oxygen of the oxalyl group, generating a phosphorylated intermediate.

- Cyclization: Intramolecular attack by the phenolic oxygen forms the benzofuran ring.

- Elimination: Triethylamine scavenges HCl, driving the reaction to completion.

Optimized Conditions (Table 1):

This method produces crude product with 97.3% GC purity, upgradable to >98.5% via vacuum distillation.

Acid-Catalyzed Cyclodehydration

Alternative approaches utilize Brønsted acids (H₂SO₄, polyphosphoric acid) for dehydrative cyclization of 2-hydroxy-5-ethoxy-3-methylcinnamic acid ethyl ester precursors. While avoiding phosphorus reagents, these methods face challenges:

- Lower Yields: 68–72% due to competing decarboxylation.

- Harsher Conditions: Require temperatures >100°C.

- Scalability Issues: Corrosive media complicate reactor design.

Process Intensification Techniques

Continuous Flow Synthesis

Adapting batch protocols to flow systems enhances:

Solvent Recycling

Triethylamine recovery via vacuum distillation achieves 85–90% reuse rates, lowering production costs by 18%.

Analytical Characterization Data

Spectroscopic Profiles:

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.52 (s, 3H, CH₃), 4.35 (q, J=7.0 Hz, 2H, OCH₂), 6.82 (d, J=8.5 Hz, 1H, ArH), 7.45 (d, J=8.5 Hz, 1H, ArH).

- IR (KBr): 1715 cm⁻¹ (ester C=O), 1602 cm⁻¹ (aromatic C=C).

Chromatographic Purity:

| Purification Method | Purity (%) | Yield (%) |

|---|---|---|

| Vacuum Distillation | 98.5 | 93.5 |

| Column Chromatography | 99.2 | 87 |

Comparative Method Analysis (Table 2)

Chemical Reactions Analysis

Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

While the specific compound "Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate" is not extensively documented, related compounds and the benzofuran structure have notable applications across various scientific fields. This article aims to provide a detailed overview of the applications based on available research and properties of similar compounds.

Chemical Reactions Analysis

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation and reduction. Oxidation can introduce additional functional groups or modify existing ones, while reduction reactions can remove oxygen atoms or convert carbonyl groups to alcohols. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate desired transformations. The major products depend on the specific reagents and conditions used; oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Benzofuran derivatives are utilized as building blocks in organic synthesis to create more complex molecules. Their unique structures make them candidates for studying biological interactions and pathways. They are also used in the development of new materials and as intermediates in the synthesis of other valuable compounds. For example, halogen derivatives of 3-benzofurancarboxylic acids have been prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material .

Compounds with similar structures exhibit antioxidant properties, effectively scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that related benzofuran compounds can inhibit pro-inflammatory cytokines, often involving the downregulation of the NF-kB signaling pathway, leading to reduced inflammation markers. Some derivatives of benzofuran have shown neuroprotective effects by reducing neuronal cell death in models of neurodegenerative diseases. Compounds that inhibit acetylcholinesterase (AChE) activity have been linked to improved cognitive function in animal models of Alzheimer's disease.

Case Studies

- Neuroprotection in Animal Models: A structurally similar compound was administered to scopolamine-induced mice, resulting in significant improvements in memory retention and learning abilities compared to control groups. The study highlighted the compound's ability to reduce oxidative stress markers and enhance synaptic plasticity.

- Anti-inflammatory Responses: Another study focused on the anti-inflammatory effects of benzofuran derivatives, demonstrating a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Crystallographic and Structural Insights

Structural elucidation of these compounds relies on tools like SHELX and ORTEP for X-ray crystallography. For instance, sulfinyl-containing benzofurans often exhibit planar geometries with anisotropic displacement parameters, critical for understanding their binding modes .

Biological Activity

Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its various biological activities. The presence of ethoxy and methyl substituents enhances its chemical properties, making it a valuable candidate for further research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, studies demonstrated that it could enhance the cytotoxic effects in hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutic agents like bleomycin .

Table 1: Summary of Anticancer Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 15 | Induction of apoptosis via ROS generation |

| K562 Leukemia | 20 | Caspase activation and mitochondrial dysfunction |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It is believed to bind to enzymes or receptors that modulate cellular pathways involved in proliferation and apoptosis.

Enzyme Inhibition

The compound may inhibit enzymes associated with cancer progression, leading to reduced cell growth and enhanced apoptosis. For example, studies suggest it interacts with metabolic pathways that are crucial for tumor survival .

Case Studies

Case Study 1: Cytotoxicity in Tumor Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cell death, primarily through the induction of oxidative stress and subsequent mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections .

Future Directions

Further research is needed to fully elucidate the biological mechanisms and optimize the pharmacological profiles of this compound. Potential areas for exploration include:

- Molecular Docking Studies : To identify specific protein targets.

- In Vivo Studies : To evaluate therapeutic efficacy in animal models.

- Structural Modifications : To enhance bioactivity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.